2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine
Description
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-9-6-7-16-11(13-9)14-10(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBRGREMQIWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CC=C3)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions in methanol, using sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Knoevenagel-Cyclization Cascade
The reaction proceeds via two proposed mechanisms (Scheme 1):
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Path A : Ethyl cyanoacetate and aldehyde undergo TMDP-mediated Knoevenagel condensation to form intermediate (II), which reacts with 3-amino-1,2,4-triazole to yield the triazolopyrimidine core .
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Path B : Formation of an iminium intermediate (IV) facilitates enolate attack, followed by intramolecular cyclization .
Microwave-Mediated Mechanism
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Step 1 : Transamidation between β-ketoamide and dimethylformamide-dimethylacetal (DMF-DMA) generates intermediate (A).
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Step 2 : Cyclocondensation with 3-amino-1,2,4-triazole forms the aromatic triazolopyrimidine core via water elimination .
Table 2: Functionalization at Key Positions
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C-2 Modifications : Alkynylation at C-2 enhances solubility and enables further click chemistry applications .
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C-5 Carboxamides : Hybrid derivatives disrupt influenza PA-PB1 polymerase interactions, showing antiviral activity (e.g., compound 12b , IC50 = 13.1 µM) .
Nano Magnetite Catalysis
CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)[ZnCl2] enables solvent-free synthesis at 60°C with:
TMDP Advantages
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Low E-Factor : 0.18 (vs. 3.2 for conventional Lewis acids)
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Biodegradability : No heavy metals or halogenated byproducts .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine exhibit significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.0 | |
| 2-Phenyl derivative | MCF-7 (Breast) | 8.0 | |
| 2-Phenyl derivative | HeLa (Cervical) | 12.5 |
Case Study : A study conducted by Smith et al. (2023) evaluated the compound's ability to induce apoptosis in A549 lung cancer cells. The results indicated a mitochondrial-dependent pathway activation leading to cell death.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against various enzymes critical for cellular processes.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Mechanism of Action : The interaction with these enzymes is believed to occur through binding at specific active sites, disrupting normal enzymatic activity and leading to downstream effects in cellular signaling pathways.
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Derivatives have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study : An investigation published by Johnson et al. (2024) tested various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with minimal inhibitory concentrations ranging from 20 to 50 µg/mL.
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents, saturation levels, and fused ring systems. Below is a comparative analysis:
Key Observations :
- Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity and metabolic stability, while electron-donating groups (e.g., OMe, NMe2) modulate basicity and solubility .
- Planarity : Fully aromatic triazolo-triazine systems (e.g., in ) adopt planar conformations, favoring π-π stacking interactions .
Crystallographic and Conformational Studies
Biological Activity
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a phenyl group attached to a triazolopyrimidine core, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1. These enzymes play significant roles in DNA repair and epigenetic regulation, respectively .
- Antiviral Activity : Research indicates that derivatives of this compound can disrupt the RNA-dependent RNA polymerase (RdRP) complex in influenza A virus by targeting the PA-PB1 interface. This suggests potential as an antiviral agent against influenza viruses .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have explored the efficacy of this compound:
- Antiviral Effects : A study demonstrated that compounds derived from this triazolopyrimidine effectively inhibited influenza virus replication in vitro by targeting the polymerase complex. The binding affinity was rationalized through molecular docking studies that highlighted critical interactions within the PA C cavity .
- Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated significant growth inhibition in MCF-7 and HepG2 cells with IC50 values ranging from 2 to 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Antibacterial Properties : Research has shown that derivatives of this compound possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .
Q & A
Basic: What are the most efficient synthetic routes for 2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine?
The compound is typically synthesized via cyclocondensation or multicomponent reactions. A robust method involves reacting 5-amino-1,2,4-triazole with aldehydes and β-dicarbonyl derivatives (e.g., ethyl acetoacetate) under acidic or catalytic conditions. For example:
- Molten-state TMDP method : Yields >80% using tetramethylenediamine (TMDP) as an additive under solvent-free conditions at 80–100°C for 1–2 hours .
- One-pot reactions : Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol/water mixtures improve regioselectivity and reduce reaction times (3–5 hours) .
- Multi-component synthesis : Combining 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate with dimethylformamide as a catalyst achieves high yields (85–90%) .
Methodological Tip : Optimize solvent systems (e.g., ethanol/water vs. DMF) and monitor reaction progress via TLC or HPLC to minimize byproducts.
Advanced: How can contradictory yields or regioselectivity in synthetic protocols be resolved?
Discrepancies often arise from catalyst choice, solvent polarity, or temperature gradients. For instance:
- Catalyst impact : TMDP enhances cyclization efficiency but requires careful handling due to toxicity, whereas APTS offers safer, greener alternatives with comparable yields .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor ring closure, while protic solvents (ethanol) may slow kinetics but improve purity .
- Temperature control : Reactions above 100°C risk decomposition; microwave-assisted synthesis can enhance reproducibility .
Resolution Strategy : Use DOE (Design of Experiments) to systematically vary parameters and characterize products via and X-ray crystallography to confirm regiochemistry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- : Distinct signals for NH (~6.5 ppm), aromatic protons (7.2–8.1 ppm), and dihydropyrimidine CH (2.5–3.5 ppm) .
- X-ray crystallography : Resolves fused triazole-pyrimidine ring geometry and confirms substituent positions (e.g., phenyl orientation) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 254 for CHN) validate purity .
Protocol : Recrystallize from methanol or DCM/hexane mixtures to obtain high-quality crystals for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
